Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate
Description
Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a furan substituent at the 6-position of the pyrimidine ring, a methyl group at the 2-position, and an ethyl ester moiety at the 4-position. Pyrimidine derivatives are widely studied for their pharmacological and material science applications, with substituent variations significantly influencing reactivity and properties.
Properties
IUPAC Name |
ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)11-6-10(13-8(2)14-11)9-4-5-16-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMGUUYTZIZQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with an ethyl ester and a furan moiety. Its unique structure contributes to its diverse chemical reactivity and biological potential. The presence of both the furan and pyrimidine rings enhances its reactivity, making it a subject of interest for various applications in drug development.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity. Notably, studies indicate its effectiveness against various fungal strains, particularly Candida albicans, with a minimum inhibitory concentration (MIC) of 64 µg/mL.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Escherichia coli | Varies |
| Staphylococcus aureus | Varies |
| Bacillus subtilis | Varies |
The mechanism behind the antimicrobial activity of this compound involves its ability to interact with bacterial cell walls and disrupt cellular processes. Molecular docking studies suggest that modifications to the furan or pyrimidine rings can significantly affect binding efficacy to biological targets such as enzymes or receptors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the furan or pyrimidine rings can lead to different levels of activity against specific pathogens. For instance, compounds with electron-donating groups on the pyrimidine ring show enhanced antibacterial properties compared to those without such modifications .
Table 2: Summary of SAR Observations
| Compound Variation | Observed Activity |
|---|---|
| Electron-donating groups present | Increased antibacterial activity |
| Substituted furan positions | Altered reactivity |
| Variations in alkyl groups | Changes in potency |
Case Studies
- Study on Antifungal Activity : A recent study evaluated the antifungal properties of this compound against several fungal strains. The compound demonstrated promising results against Candida albicans, indicating potential for further development as an antifungal agent .
- Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited moderate to strong inhibition against multiple strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate exhibits significant antimicrobial and anticancer activities. Its structural components enhance its interaction with biological targets, making it a candidate for drug development. Preliminary studies suggest that modifications to the furan or pyrimidine rings can significantly affect binding efficacy and selectivity towards various enzymes and receptors .
Mechanism of Action
The mechanism of action of this compound is thought to involve interactions with cellular targets, potentially modulating enzyme activity or receptor function. The presence of the furan ring may facilitate π-π interactions and hydrogen bonding with biological macromolecules, enhancing the compound's bioactivity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cyclization Reactions : It can be utilized in the synthesis of more complex heterocyclic compounds.
- Functional Group Transformations : The ethyl ester group can undergo hydrolysis or transesterification, leading to derivatives with altered biological activities .
Research Applications
Biological Studies
The compound has been investigated for its role in biological assays aimed at understanding its pharmacological properties. Techniques such as molecular docking simulations and binding assays are employed to elucidate its interactions with biological targets. These studies are crucial for identifying the therapeutic potential of this compound in treating diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in specific applications:
- In one study, derivatives of this compound were synthesized and tested against various strains of bacteria and cancer cell lines, showing promising results in inhibiting growth .
- Another research effort focused on the compound's ability to act as a scaffold for developing new therapeutic agents targeting specific pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate with structurally related pyrimidine derivatives based on substituents, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Pyrimidine Derivatives
Key Comparisons
Substituent Effects on Reactivity and Applications Furan vs. Thiophene derivatives are often more lipophilic, affecting bioavailability. Boronates: The boronate ester in enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry for biaryl synthesis. Trifluoromethyl Groups: The CF₃ group in improves metabolic stability and binding affinity in drug candidates by modulating electronic and steric properties.
Structural Variations Saturated vs. In contrast, fully aromatic systems (e.g., ) may prioritize planarity for intercalation or material science applications.
Synthetic Methodologies
- The synthesis of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpyrimidine-4-carboxylate involves column chromatography (petroleum ether:ethyl acetate, 7:3) and yields a crystalline solid (65% yield) . Similar methods may apply to the furan-3-yl analog.
Physicochemical Data Limitations
- Melting points, solubility, and stability data for the furan-3-yl derivative are absent in the evidence. However, analogs like the boronate ester (mp 177–178°C) suggest that substituent polarity and crystallinity significantly influence physical properties.
Research Findings and Implications
- Crystallography: Tools like SHELX and ORTEP-3 are critical for resolving substituent effects on molecular geometry. For example, the single-crystal structure of confirms a non-planar tetrahydropyrimidine ring, which contrasts with the planar aromatic system in .
- Structure-Activity Relationships (SAR) : The position of the furan substituent (2- vs. 3-yl) may alter dipole moments and hydrogen-bonding capacity, impacting biological activity or material properties.
Preparation Methods
Reaction Conditions
- Refluxing the mixture in absolute ethanol for approximately 6 hours.
- Use of ferric chloride (0.2 mmol per mmol of aldehyde) as Lewis acid catalyst.
- Post-reaction purification by salting out with acetone and petroleum ether or by column chromatography using chloroform/methanol as eluents.
Yields and Characterization
- The reaction yields typically range from 53% to 65%.
- Structural confirmation is performed by FTIR and 1H NMR spectroscopy.
- The furan ring is introduced at the 6-position of the pyrimidine core, with the ethyl ester at the 4-position and a methyl group at the 2-position.
| Parameter | Details |
|---|---|
| Aldehyde | Furan-3-carbaldehyde |
| β-Ketoester | Ethyl acetoacetate |
| Nitrogen Source | Thiourea |
| Catalyst | Ferric chloride |
| Solvent | Absolute ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6 hours |
| Purification | Salting out or column chromatography |
| Yield (%) | 53-65% |
This method is supported by the synthesis of related Biginelli-type pyrimidines with furan substituents, indicating its applicability for the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Biginelli-type condensation | Furan-3-carbaldehyde, ethyl acetoacetate, thiourea | Ferric chloride (Lewis acid) | Absolute ethanol | Reflux | 6 hours | 53-65 | Simple, direct, moderate yield |
| Pd-catalyzed cross-coupling | Pyrimidine triflate, furan-3-yl derivative | Pd(OAc)2 + phosphine ligands | NMP, toluene | 50-80°C | 2-16 hrs | >90 | High yield, requires catalyst and base milling |
| One-pot synthesis (intermediates) | Pyrimidine triflate, 2-methyl-3-butin-2-ol | Pd catalyst, potassium phosphate | NMP/toluene | 70°C | 2-3 hrs | >90 | Avoids isolation, efficient, safer oxidants |
Research Findings and Notes
- The Biginelli-type reaction is a classical approach for constructing substituted pyrimidines with furan substituents, providing moderate yields and straightforward purification.
- The palladium-catalyzed cross-coupling method offers superior yields and cleaner reactions but requires careful control of reaction parameters such as base milling and ligand choice.
- Use of milled potassium phosphate base significantly accelerates reaction rates and improves product yields in palladium-catalyzed processes.
- Avoiding hazardous oxidants like hydrogen peroxide and organic peroxides enhances safety and environmental compatibility in the synthetic route.
- The choice of solvent plays a crucial role; ether solvents and NMP are preferred for palladium-catalyzed steps, while ethanol is suitable for condensation reactions.
- Reaction temperatures and times vary depending on the method but generally range from reflux conditions in ethanol to moderate heating (50-80°C) for cross-coupling.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-component reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
- Temperature control : Reflux conditions (80–100°C) are often optimal for cyclization. Reaction progress can be monitored via TLC or HPLC, and purification achieved via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound, and how should conflicting data be interpreted?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and coupling patterns. For example, furan protons appear as distinct doublets (δ 6.5–7.5 ppm), while pyrimidine carbons resonate at δ 150–160 ppm .
- X-ray crystallography : Single-crystal studies (e.g., using SHELXL) provide unambiguous confirmation of molecular geometry and hydrogen-bonding networks. Disorder in crystal structures, common in flexible moieties, requires refinement with software like ORTEP-3 . Conflicting data between computational predictions (e.g., DFT-optimized structures) and experimental results should be resolved by validating force-field parameters or re-examining sample purity .
Advanced Research Questions
Q. How can researchers systematically modify the furan and pyrimidine rings to enhance bioactivity without compromising metabolic stability?
- Furan modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-position to improve electrophilic reactivity.
- Pyrimidine functionalization : Replace the methyl group with halogens (e.g., Cl) or heterocycles (e.g., isoxazole) to modulate binding affinity. Stability can be assessed via accelerated degradation studies under acidic/alkaline conditions, with LC-MS tracking decomposition products .
Q. What experimental approaches are recommended to address discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts or IR stretching frequencies)?
- Computational validation : Recalculate chemical shifts using higher-level theory (e.g., MP2 instead of HF) with solvent-effect corrections (e.g., PCM model).
- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations if rigid structures fail to match experimental data.
- Experimental replication : Ensure sample homogeneity and exclude solvent artifacts by repeating measurements in deuterated solvents .
Q. In crystallographic studies, how can researchers resolve disorder in the furan or ester groups of this compound?
- Refinement constraints : Apply occupancy refinement for disordered atoms and restrain bond distances/angles using SHELXL directives.
- Low-temperature data collection : Reduce thermal motion effects by collecting data at 100 K.
- Twinned crystals : Use PLATON or similar tools to detect twinning and apply appropriate scaling .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
